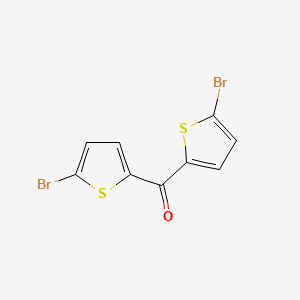
Bis(5-bromo-2-thienyl)methanone
Vue d'ensemble
Description
Bis(5-bromo-2-thienyl)methanone is a chemical compound with the molecular formula C9H4Br2OS2 and a molecular weight of 352.07 g/mol It is characterized by the presence of two bromine atoms attached to a thiophene ring, which is a five-membered ring containing sulfur
Méthodes De Préparation
The synthesis of Bis(5-bromo-2-thienyl)methanone typically involves the reaction of 5-bromo-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-bromo-2-thiophenol in the presence of a base to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.
Analyse Des Réactions Chimiques
Bis(5-bromo-2-thienyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(5-bromo-2-thienyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing thiophene rings.
Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of Bis(5-bromo-2-thienyl)methanone is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, its effects may be mediated through interactions with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Bis(5-bromo-2-thienyl)methanone can be compared with other thiophene-based compounds, such as:
Bis(2-thienyl)methanone: Lacks the bromine atoms, which may result in different reactivity and applications.
Bis(5-chloro-2-thienyl)methanone: Contains chlorine instead of bromine, potentially altering its chemical properties and biological activities.
Bis(5-methyl-2-thienyl)methanone: The presence of methyl groups instead of halogens can significantly change its reactivity and applications.
Propriétés
IUPAC Name |
bis(5-bromothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2OS2/c10-7-3-1-5(13-7)9(12)6-2-4-8(11)14-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOCRCSAFQXOOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1H-imidazol-1-yl)amino]benzonitrile](/img/structure/B3289042.png)


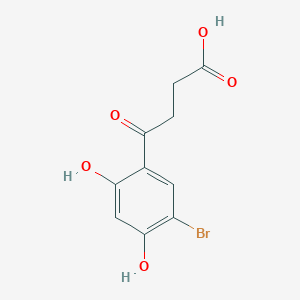

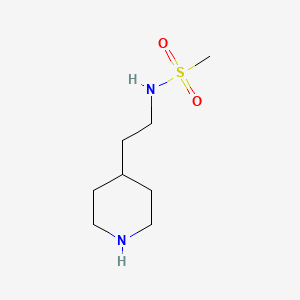
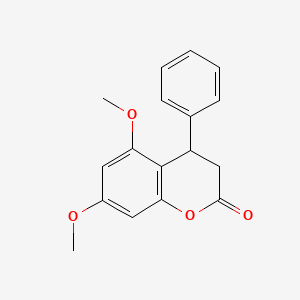
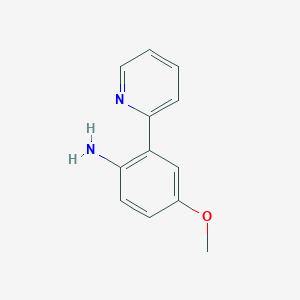
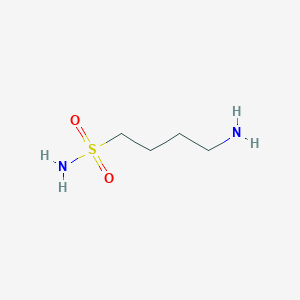
![4-Hydroxybenzo[h]quinoline-2-carboxylic acid](/img/structure/B3289100.png)
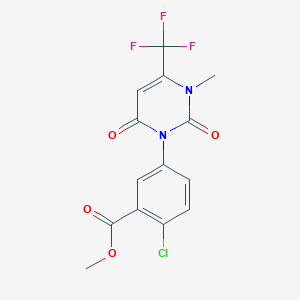
![[3-(Ethanesulfonyl)phenyl]methanamine](/img/structure/B3289118.png)
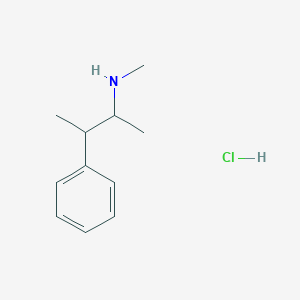
![3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B3289133.png)
